molecular formula C11H15NO4S B7568287 2-[Benzenesulfonyl(methyl)amino]-2-methylpropanoic acid

2-[Benzenesulfonyl(methyl)amino]-2-methylpropanoic acid

Cat. No. B7568287
M. Wt: 257.31 g/mol
InChI Key: MKPGJNYZYPZSFG-UHFFFAOYSA-N
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Description

2-[Benzenesulfonyl(methyl)amino]-2-methylpropanoic acid, commonly referred to as BMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMA is a sulfonylurea derivative and has a molecular weight of 277.36 g/mol. It is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

BMA works by binding to the sulfonylurea receptor 1 (SUR1) on the pancreatic beta cells, which leads to the closure of ATP-sensitive potassium channels and the subsequent depolarization of the cell membrane. This depolarization triggers the release of insulin from the beta cells, which leads to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
BMA has been shown to have hypoglycemic effects by stimulating insulin secretion and improving insulin sensitivity. It has also been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. BMA has also been shown to have antioxidant properties and has been investigated for its potential use in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of BMA is its ability to stimulate insulin secretion and improve insulin sensitivity, which makes it a useful tool for studying glucose homeostasis. BMA has also been shown to have anti-inflammatory and antioxidant properties, which makes it a useful tool for studying the mechanisms underlying these processes. However, one of the limitations of BMA is its potential toxicity, which needs to be taken into consideration when designing experiments.

Future Directions

There are several future directions for the study of BMA. One area of interest is the potential use of BMA in the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is the potential use of BMA in the treatment of oxidative stress-related diseases. Further studies are needed to investigate the potential toxicity of BMA and to identify any potential side effects. Additionally, the mechanism of action of BMA needs to be further elucidated to better understand its effects on glucose homeostasis, inflammation, and oxidative stress.

Synthesis Methods

BMA can be synthesized through a multistep process involving the reaction of 4-chlorobenzenesulfonyl chloride with methylamine, followed by reaction with 2-methylpropanoic acid. The final product is obtained after purification through recrystallization.

Scientific Research Applications

BMA has been extensively studied for its potential applications in scientific research. It has been shown to have hypoglycemic effects by stimulating insulin secretion and improving insulin sensitivity. BMA has also been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,10(13)14)12(3)17(15,16)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPGJNYZYPZSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N(C)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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